Home > Products > Screening Compounds P102118 > 4-O-Demethylpenclomedine
4-O-Demethylpenclomedine - 176046-79-0

4-O-Demethylpenclomedine

Catalog Number: EVT-265970
CAS Number: 176046-79-0
Molecular Formula: C7H4Cl5NO2
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DMPEN (4-demethylpenclomedine), the active metabolite of penclomedine [3,5-dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine], is a alkylation agent, and was demonstrated to have potent antitumor activity. DMPEN went Phase I clinical trials during 2000s. Currently no active clinical trials were reported.
Classification and Source

4-O-Demethylpenclomedine is classified as an antitumor agent and falls under the category of alkylating agents. It is primarily sourced from the metabolic breakdown of penclomedine, which is administered in clinical settings. The compound has been studied extensively for its efficacy against various cancer types, particularly in preclinical models involving human tumor xenografts.

Synthesis Analysis

The synthesis of 4-O-demethylpenclomedine typically involves the demethylation of penclomedine. A common method includes:

  1. Starting Material: Penclomedine (3,5-dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine).
  2. Reagents: Use of reagents such as boron tribromide or other demethylating agents.
  3. Reaction Conditions: The reaction is often conducted in a solvent like dichloromethane at low temperatures (around -78°C) to control the reaction rate and minimize side reactions.
  4. Purification: The resulting product is purified using techniques such as thin-layer chromatography or column chromatography to isolate the desired compound from unreacted starting materials and byproducts.

The yield and purity of 4-O-demethylpenclomedine can vary based on the specific conditions employed during synthesis.

Molecular Structure Analysis

The molecular structure of 4-O-demethylpenclomedine can be described as follows:

  • Molecular Formula: C12_{12}H10_{10}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight: Approximately 284.12 g/mol
  • Structural Features:
    • Contains a pyridine ring.
    • Two chlorine substituents on the aromatic ring.
    • A trichloromethyl group that contributes to its reactivity.

The compound's structure allows it to interact with DNA, which is critical for its mechanism of action as an alkylating agent.

Chemical Reactions Analysis

4-O-Demethylpenclomedine participates in several key chemical reactions:

  1. Alkylation Reactions: The compound can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibiting DNA replication.
  2. Metabolic Transformations: It undergoes further metabolic processes in vivo that can modify its structure and activity, including oxidation and conjugation reactions.
  3. Formation of Derivatives: The compound serves as a precursor for synthesizing various carbonate and carbamate derivatives that exhibit enhanced antitumor activity.

These reactions underline its role as a prodrug that requires metabolic activation to exert its therapeutic effects.

Mechanism of Action

The mechanism of action for 4-O-demethylpenclomedine involves:

  • DNA Interaction: The compound acts primarily by alkylating DNA at N7 positions of guanine bases, leading to cross-linking that prevents proper DNA replication and transcription.
  • Cell Cycle Arrest: This alkylation results in cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.
  • Reduced Neurotoxicity: Unlike penclomedine, which has been associated with neurotoxic effects, 4-O-demethylpenclomedine exhibits a favorable safety profile with minimal impact on cerebellar function.
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-O-demethylpenclomedine include:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol but poorly soluble in water.
  • Melting Point: Reported melting point ranges from 171°C to 172°C.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation and application in therapeutic settings.

Applications

4-O-Demethylpenclomedine has several scientific applications:

  1. Cancer Treatment Research: It is primarily investigated for its potential use in treating breast cancer and brain tumors due to its antitumor activity and reduced toxicity profile compared to penclomedine.
  2. Drug Development: Ongoing research aims to develop novel derivatives that enhance efficacy against resistant tumor types while minimizing side effects.
  3. Pharmacokinetic Studies: Its pharmacokinetics are studied to understand absorption, distribution, metabolism, and excretion profiles, which are essential for optimizing dosing regimens in clinical settings.
Introduction to 4-O-Demethylpenclomedine in Oncological Research

Historical Context and Discovery of 4-O-Demethylpenclomedine

4-O-Demethylpenclomedine (DM-PEN) emerged as a significant compound during efforts to optimize penclomedine (PEN), a multichlorinated alpha-picoline derivative initially developed as an anticancer agent. PEN underwent clinical evaluation in the 1990s–2000s at institutions like Johns Hopkins University and the University of Wisconsin for solid tumors and gliomas. However, dose-limiting neurotoxicity linked to peak plasma concentrations of PEN halted its development [1] [5]. Metabolic studies revealed DM-PEN as the principal plasma metabolite in humans and rodents. This discovery redirected research toward DM-PEN, especially after neuroanatomic studies in rats confirmed cerebellar damage with PEN but not with DM-PEN [8] [11]. The identification of DM-PEN aligned with a broader shift in oncology toward understanding active metabolites to circumvent parent drug toxicities—a paradigm seen with other prodrugs like cyclophosphamide [9].

Table 1: Key Chronology of DM-PEN Research

YearEventSignificance
1990sPEN clinical trials (Phase I)Dose-limiting neurotoxicity observed
2001Metabolic profiling of PEN in patientsDM-PEN identified as major non-neurotoxic metabolite
2003Rat neurotoxicity studiesConfirmed absence of cerebellar damage with DM-PEN
2009Synthesis of carbonate/carbamate DM-PEN derivativesImproved activity against intracranial tumors

Role as a Metabolite of Penclomedine in Anticancer Therapeutics

DM-PEN is generated in vivo via oxidative demethylation of PEN, primarily mediated by hepatic enzymes. As PEN’s major metabolite, DM-PEN exhibits distinct pharmacological advantages: reduced neurotoxicity and retention of antitumor activity. Mechanistically, DM-PEN acts as a bifunctional alkylating agent. Its proposed mechanism involves free radical formation in the liver, followed by transport to tumor cells. The molecule’s 5-chloro moiety undergoes keto-enol tautomerism, generating an alpha-haloketo group that facilitates DNA interstrand crosslinking—a process critical for disrupting DNA replication and triggering apoptosis [5] [8]. Unlike PEN, which showed variable oral bioavailability (28–98%) and unpredictable neurotoxicity [1], DM-PEN demonstrated consistent antitumor efficacy in preclinical models, including human glioblastoma (U251, D54) and breast cancer (MX-1) xenografts [8]. This positions DM-PEN not just as a detoxification product but as an active therapeutic entity with a unique alkylating mechanism distinct from classical nitrogen mustards or platinum agents [5] [9].

Significance of Alkylating Agents in Modern Chemotherapy Paradigms

Alkylating agents form the backbone of cytotoxic chemotherapy, damaging DNA to induce tumor cell death. Classical agents like nitrogen mustards (cyclophosphamide) and platinum drugs (cisplatin) operate via SN1/SN2 reactions or adduct formation, respectively [9]. However, their use is limited by systemic toxicity, resistance mechanisms (e.g., enhanced DNA repair), and poor blood-brain barrier (BBB) penetration. DM-PEN and its derivatives address several challenges:

  • BBB Penetration: Carbonate derivatives like 4-demethylcholesteryloxycarbonylpenclomedine (DM-CHOC-PEN) show enhanced activity against intracranially implanted gliomas in murine models, leveraging lipophilicity for CNS delivery [8].
  • Novel Alkylation Chemistry: Unlike cisplatin (forms intra-strand adducts) or temozolomide (methylates guanine), DM-PEN’s radical-mediated crosslinking offers a complementary mechanism to overcome resistance [6] [9].
  • Synergy with Targeted Therapies: As oncology shifts toward combination regimens, alkylators like DM-PEN provide a foundation for DNA-damaging strategies alongside immunotherapy or PARP inhibitors [2] [6].

Table 2: Comparing Alkylating Agent Mechanisms

Agent ClassRepresentative DrugPrimary DNA TargetKey Limitation
Nitrogen MustardsCyclophosphamideGuanine N7Hematological toxicity
Platinum ComplexesCisplatinGuanine O6 (intrastrand crosslink)Nephrotoxicity
Methylating AgentsTemozolomideGuanine O6/AlkylguanineMGMT-mediated resistance
α-Picoline DerivativesDM-PENInterstrand crosslink (radical-mediated)Under clinical development

The evolution of DM-PEN derivatives exemplifies efforts to refine alkylating agents—focusing on tumor selectivity, CNS accessibility, and novel chemistry—to maintain their relevance in an era of precision oncology [2] [8] [9].

Properties

CAS Number

176046-79-0

Product Name

4-O-Demethylpenclomedine

IUPAC Name

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one

Molecular Formula

C7H4Cl5NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14)

InChI Key

GUYGGZGIKZIRFO-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

DMPEN 4demethylpenclomedine; NSC682691NCI600295984Pyridinol 35dichloro2methoxy6(trichloromethyl)Clomet.

Canonical SMILES

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.